molecular formula C7H14N4O4 B14100115 Azauracil diethanolamine salt CAS No. 99346-50-6

Azauracil diethanolamine salt

Cat. No.: B14100115
CAS No.: 99346-50-6
M. Wt: 218.21 g/mol
InChI Key: ZQXGMTGUSXHRSW-UHFFFAOYSA-N
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Description

2-(2-hydroxyethylamino)ethanol; 2H-1,2,4-triazine-3,5-dione is a compound that combines the properties of both an amino alcohol and a triazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethylamino)ethanol; 2H-1,2,4-triazine-3,5-dione typically involves the reaction of hexachlorocyclotriphosphazene with 2-(2-hydroxyethylamino)ethanol . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethylamino)ethanol; 2H-1,2,4-triazine-3,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(2-hydroxyethylamino)ethanol; 2H-1,2,4-triazine-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethylamino)ethanol; 2H-1,2,4-triazine-3,5-dione involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The triazine ring can interact with enzymes and other proteins, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-hydroxyethylamino)ethanol; 2H-1,2,4-triazine-3,5-dione apart is its combination of amino alcohol and triazine functionalities, which provides a unique set of chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential in multiple fields make it a compound of significant interest.

Properties

CAS No.

99346-50-6

Molecular Formula

C7H14N4O4

Molecular Weight

218.21 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;2H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C4H11NO2.C3H3N3O2/c6-3-1-5-2-4-7;7-2-1-4-6-3(8)5-2/h5-7H,1-4H2;1H,(H2,5,6,7,8)

InChI Key

ZQXGMTGUSXHRSW-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=O)NC1=O.C(CO)NCCO

Origin of Product

United States

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